molecular formula C11H13F2NO2 B13567816 Methyl 2-(3,4-difluorophenyl)-2-(ethylamino)acetate

Methyl 2-(3,4-difluorophenyl)-2-(ethylamino)acetate

Cat. No.: B13567816
M. Wt: 229.22 g/mol
InChI Key: FOIBVXMKBSYNOK-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-difluorophenyl)-2-(ethylamino)acetate (CAS: 1443380-15-1) is a fluorinated organic compound characterized by a methyl ester group, a 3,4-difluorophenyl ring, and an ethylamino substituent at the α-carbon. Its molecular formula is C₁₀H₁₁F₂NO₂, with a molecular weight of 215.2 g/mol .

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

methyl 2-(3,4-difluorophenyl)-2-(ethylamino)acetate

InChI

InChI=1S/C11H13F2NO2/c1-3-14-10(11(15)16-2)7-4-5-8(12)9(13)6-7/h4-6,10,14H,3H2,1-2H3

InChI Key

FOIBVXMKBSYNOK-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1=CC(=C(C=C1)F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-difluorophenyl)-2-(ethylamino)acetate typically involves the esterification of 2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-difluorophenyl)-2-(ethylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-difluorophenyl)-2-(ethylamino)acetate involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the ethylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-(3,4-Difluorophenyl)-2-fluoroacetate (3k)

Structure: Replaces the ethylamino group with a fluorine atom. Molecular Formula: C₉H₇F₃O₂. Synthesis: Synthesized via HF·pyr-mediated fluorination of methyl 2-diazo-2-(3,4-difluorophenyl)acetate, achieving 98% yield . Properties:

  • Physical State: Transparent oil.
  • NMR Data: δ 5.75 (d, J = 47.5 Hz, 1H, CH₂F), 3.80 (s, 3H, OCH₃) .
    Comparison :
  • The fluorine substituent reduces basicity compared to the ethylamino group in the target compound.
  • Higher lipophilicity due to the absence of the polar amino group.

Methyl 2-Phenylacetoacetate

Structure : Features a phenyl group and an acetoacetate moiety.
Molecular Formula : C₁₁H₁₂O₃.
Applications : Used as a reference standard in synthesizing amphetamines .
Comparison :

  • Lacks fluorine and amino groups, reducing metabolic stability and altering reactivity.
  • The β-keto ester group enhances electrophilicity, making it prone to nucleophilic attacks, unlike the target compound’s α-amino ester structure .

Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate

Structure : Ethyl ester with a 4-fluoro-2,6-dimethoxyphenyl group.
Molecular Formula : C₁₂H₁₅FO₄.
Properties :

  • Substituents: Methoxy groups increase steric hindrance and electron-donating effects.
    Comparison :
  • Ethyl ester vs. methyl ester: Slower hydrolysis kinetics due to larger alkyl group.
  • Dimethoxy and fluorine substituents create a distinct electronic profile compared to the 3,4-difluorophenyl group in the target compound .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Structure : Contain triazine rings and sulfonylurea linkages.
Molecular Formula : C₁₄H₁₅N₅O₆S (example).
Applications : Agrochemicals targeting acetolactate synthase in plants .
Comparison :

  • The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity.
  • The ethylamino group may enable different modes of action, such as enzyme inhibition in biological systems .

Data Table: Key Properties and Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Key Applications
Methyl 2-(3,4-difluorophenyl)-2-(ethylamino)acetate C₁₀H₁₁F₂NO₂ 215.2 3,4-difluorophenyl, ethylamino Discontinued Research intermediate
Methyl 2-(3,4-difluorophenyl)-2-fluoroacetate C₉H₇F₃O₂ 228.1 3,4-difluorophenyl, fluorine Transparent oil Fluorination studies
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.2 Phenyl, β-keto ester Crystalline solid Amphetamine synthesis
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C₁₂H₁₅FO₄ 254.2 4-fluoro-dimethoxyphenyl Liquid Agrochemical research

Research Findings and Implications

  • Synthetic Efficiency : Methyl 2-(3,4-difluorophenyl)-2-fluoroacetate (3k) demonstrates high-yield synthesis (98%), contrasting with the discontinued status of the target compound, which may reflect challenges in scalability or stability .
  • Discontinuation Factors: Possible reasons include poor pharmacokinetics (e.g., rapid ester hydrolysis) or toxicity, as seen in other amino esters .

Biological Activity

Methyl 2-(3,4-difluorophenyl)-2-(ethylamino)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methyl ester group, an ethylamino moiety, and a difluorophenyl group. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which are crucial for drug development.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including receptors involved in neurotransmission and cancer pathways. The ethylamino group may facilitate binding to specific receptors or enzymes, influencing cellular signaling pathways.

1. Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar functional groups have shown cytotoxic effects against various cancer cell lines.

  • Case Study : A related compound demonstrated selective toxicity against HT29 colon cancer cells with a CC50 value significantly lower than that of standard chemotherapeutics like cisplatin .

2. Neurotransmitter Interaction

Compounds with similar configurations have been evaluated for their ability to interact with neurotransmitter systems. For example, some derivatives enhance dopamine transporter (DAT) activity, which could indicate potential applications in treating neurodegenerative disorders .

  • Research Findings : At a concentration of 10 μM, related compounds were shown to enhance DAT binding significantly, suggesting a possible mechanism for increasing dopaminergic signaling .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the ethylamino group and the difluorophenyl moiety can significantly affect biological activity. For instance:

  • Substituent Effects : Smaller substituents at the para position of the phenyl ring generally lead to higher potency compared to bulkier groups .
  • Functional Group Tolerance : The presence of hydrophilic groups at specific positions on the aromatic ring has been associated with improved cytotoxicity against cancer cells .

Data Tables

CompoundCC50 (µM)Target Cell LineReference
This compoundTBDTBDTBD
Related Compound A58.4HT29 (Colon Cancer)
Related Compound B381.2Normal Human Dermal Fibroblasts (NHDF)

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